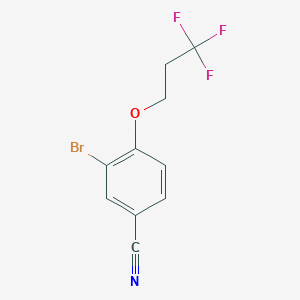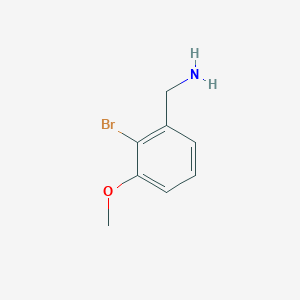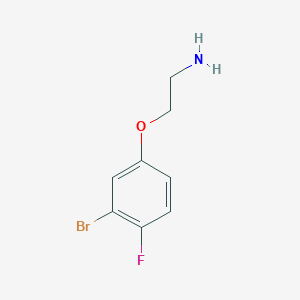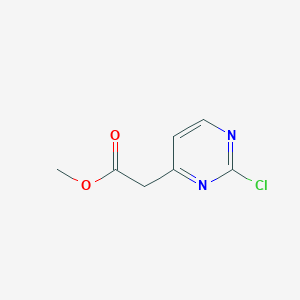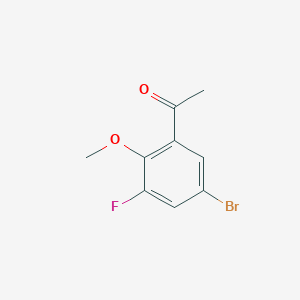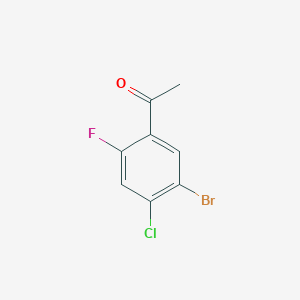
1-(5-Bromo-4-chloro-2-fluoro-phenyl)-ethanone
Overview
Description
1-(5-Bromo-4-chloro-2-fluoro-phenyl)-ethanone is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The presence of bromine, chlorine, and fluorine atoms on the aromatic ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-chloro-2-fluoro-phenyl)-ethanone typically involves the halogenation of an aromatic precursor followed by a Friedel-Crafts acylation reaction. The general steps are as follows:
Halogenation: The aromatic precursor is treated with bromine, chlorine, and fluorine sources under controlled conditions to introduce the halogen atoms at specific positions on the ring.
Friedel-Crafts Acylation: The halogenated aromatic compound is then reacted with ethanoyl chloride (CH3COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-4-chloro-2-fluoro-phenyl)-ethanone can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used to replace halogen atoms with methoxy or tert-butyl groups.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can introduce sulfonic or nitro groups onto the aromatic ring.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Substitution: Products with new functional groups replacing the halogen atoms.
Reduction: Alcohol derivatives of the original ketone.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-chloro-2-fluoro-phenyl)-ethanone depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-chloro-5-fluoro-phenyl)-ethanone
- 1-(3-Bromo-4-chloro-2-fluoro-phenyl)-ethanone
- 1-(5-Bromo-4-chloro-3-fluoro-phenyl)-ethanone
Uniqueness
1-(5-Bromo-4-chloro-2-fluoro-phenyl)-ethanone is unique due to the specific positions of the halogen atoms on the aromatic ring. This unique arrangement can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(5-bromo-4-chloro-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNMJRSNSVUPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1446670.png)
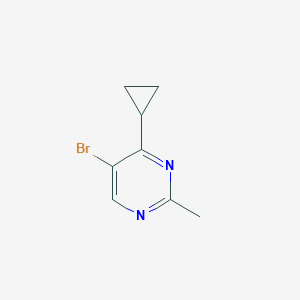
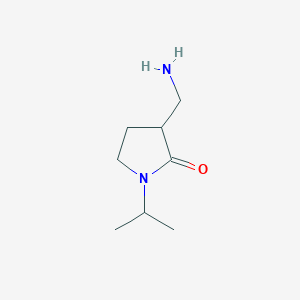
![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B1446676.png)
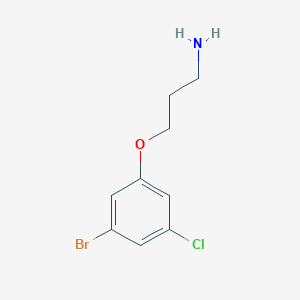
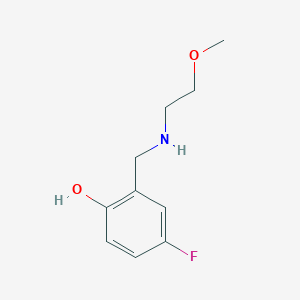

![tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate](/img/structure/B1446681.png)
